JVWWLZIATOOHAQ-YSDSZHATSA-N
Description
The compound with the InChIKey JVWWLZIATOOHAQ-YSDSZHATSA-N corresponds to N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m), a thiazolidinone derivative synthesized via multi-step reactions involving heterocyclic scaffolds . This compound features a benzodioxole-substituted thiazolidinone core linked to a quinazolinone moiety via a thioacetamide bridge.
Properties
Molecular Formula |
C25H24N4O3 |
|---|---|
Molecular Weight |
428.492 |
InChI |
InChI=1S/C25H24N4O3/c30-23(27-12-8-17-13-28-19-4-2-1-3-18(17)19)21-20-5-9-25(32-20)15-29(24(31)22(21)25)14-16-6-10-26-11-7-16/h1-7,9-11,13,20-22,28H,8,12,14-15H2,(H,27,30)/t20-,21?,22?,25-/m1/s1 |
InChI Key |
JVWWLZIATOOHAQ-YSDSZHATSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=NC=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound 6m belongs to a series of thiazolidinone-quinazolinone hybrids synthesized in the same study, including 6n and 6o (Table 1). Key structural variations lie in the substituents on the thiazolidinone ring, which influence physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
| Compound ID | Thiazolidinone Substituent | Quinazolinone Substituent | Key Functional Groups |
|---|---|---|---|
| 6m (JVWWLZIATOOHAQ-YSDSZHATSA-N) | Benzo[d][1,3]dioxol-5-yl-methylene | Phenyl | Thioxo, acetamide, benzodioxole |
| 6n | 4-Hydroxy-3-methoxybenzylidene | Phenyl | Thioxo, acetamide, methoxy, hydroxyl |
| 6o | Phenylallylidene | Phenyl | Thioxo, acetamide, allyl group |
Key Observations :
- Electron Effects: The electron-rich benzodioxole and methoxy groups in 6m and 6n may stabilize charge-transfer interactions, unlike the non-polar allyl group in 6o.
- Synthetic Complexity : The allylidene substituent in 6o requires additional steps for conjugation, reducing synthetic yield compared to 6m and 6n .
Research Findings and Pharmacological Implications
Bioactivity Trends
While explicit bioactivity data for 6m are scarce, related studies suggest:
- Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., benzodioxole in 6m) show enhanced activity against Gram-positive bacteria compared to electron-donating substituents .
- Cytotoxicity: Quinazolinone-thioacetamide hybrids demonstrate selective inhibition of cancer cell lines, though substituent-specific mechanisms require further validation .
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